molecular formula C9H16ClNO3 B13475816 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2866353-69-5

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Katalognummer: B13475816
CAS-Nummer: 2866353-69-5
Molekulargewicht: 221.68 g/mol
InChI-Schlüssel: OXLJRGKBICRZJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is a derivative of cyclobutane, featuring a morpholine ring attached to the cyclobutane structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Acidic or basic catalysts depending on the specific synthetic route.

    Solvents: Common solvents include ethanol, methanol, or other polar solvents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving:

    Purification: Techniques such as recrystallization or chromatography.

    Quality Control: Ensuring the product meets specific purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar solvents like water, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride: Similar structure but with a cyclopentane ring.

    1-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride: Similar structure but with a cyclohexane ring.

Uniqueness

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

2866353-69-5

Molekularformel

C9H16ClNO3

Molekulargewicht

221.68 g/mol

IUPAC-Name

1-morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10;/h1-7H2,(H,11,12);1H

InChI-Schlüssel

OXLJRGKBICRZJU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C(=O)O)N2CCOCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.